![molecular formula C13H12ClNO2 B2360514 [5-Amino-2-(4-chlorophenoxy)phenyl]methanol CAS No. 924869-26-1](/img/structure/B2360514.png)
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 924869-26-1. It has a molecular weight of 249.7 and its linear formula is C13H12ClNO2 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is represented by the linear formula C13H12ClNO2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“[5-Amino-2-(4-chlorophenoxy)phenyl]methanol” is a solid compound with a melting point of 129 - 130 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Processes
Synthesis of Antimicrobial Agents
A compound related to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol was used in the synthesis of formazans, which demonstrated moderate antimicrobial activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Production of Imidazoles
Another study focused on synthesizing 2-(disubstituted amino)-5(4)phenylimidazoles, highlighting the compound's utility in producing diverse chemical structures (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
Photoinduced Molecular Rearrangements
Research into the photochemistry of 1,2,4-oxadiazoles, a category related to this compound, showed potential in creating 1,2,4-thiadiazoles, a process important for certain synthetic applications (Vivona, Buscemi, Asta, & Caronna, 1997).
Benzoxazole Synthesis
A study on the synthesis of 5-amino-2-(P-aminophenyl) benzoxazole, which shares structural similarities, highlights methods for creating high-purity products used in polymerization (Mei-xia, 2011).
Chromatographic Analysis
Chromatographic techniques were developed for the separation of compounds related to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol, underscoring its analytical applications (Dulak, Kovač, & Rapos, 1967).
Enantiomeric Resolution Studies
Research on the enantiomeric resolution of analogues demonstrates the compound's significance in stereochemical investigations (Vaccher, Berthelot, & Debaert, 1995).
Novel Synthesis Routes
Studies exploring new synthetic routes to various chemical structures, like 3-oxo-4-amino-1,2,3-oxadiazole, illustrate the compound's role in innovative chemical synthesis (Bohle & Perepichka, 2009).
Electrochemical Behavior Analysis
Investigations into the electrochemical behavior of thiotriazoles, closely related to this compound, provide insights into their electrooxidation and potential applications in electrochemical sensors (Fotouhi, Hajilari, & Heravi, 2002).
Palladium Catalyzed C-H Halogenation
The compound's derivatives were used in palladium-catalyzed C-H halogenation reactions, offering an efficient method for creating multi-substituted arenes (Sun, Sun, & Rao, 2014).
Study of Charge-Transfer Molecular Complexes
The compound's related 2-amino-1,3,4-thiadiazoles were studied for their charge-transfer molecular complexes, significant in the field of molecular electronics and photophysics (Mahmoud, Hamed, & Salman, 1988).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
[5-amino-2-(4-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAABHZMCGNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)
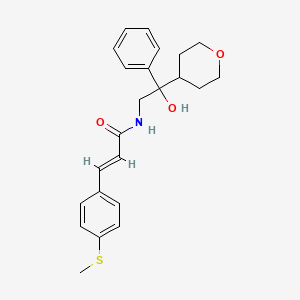

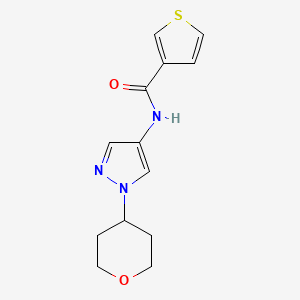
![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
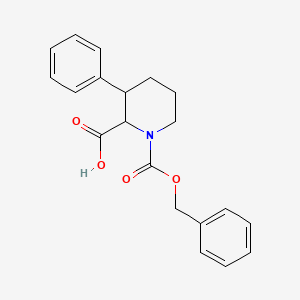
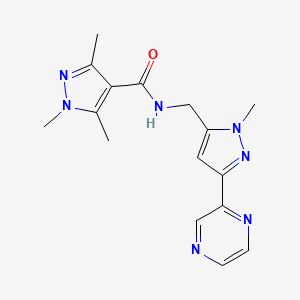

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
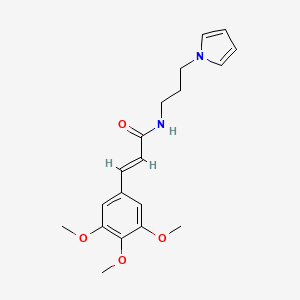
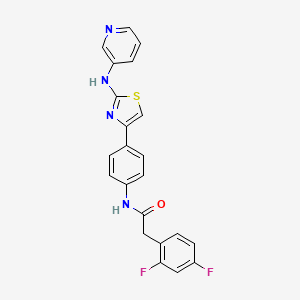
![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)